BenchChemオンラインストアへようこそ!

2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide

Lipophilicity Drug-likeness Membrane permeability

2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide (IUPAC: 1H-pyrazole-1-acetic acid, α,4-dimethyl-, hydrazide) is a synthetic heterocyclic building block of molecular formula C₇H₁₂N₄O and molecular weight 168.20 g·mol⁻¹. The compound features a 4-methyl-substituted pyrazole ring connected via an N-1 linkage to an α-methylpropanohydrazide chain, creating a chiral center at the α-carbon that is absent in simpler acetohydrazide analogs.

Molecular Formula C7H12N4O
Molecular Weight 168.2
CAS No. 934175-44-7
Cat. No. B2919330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide
CAS934175-44-7
Molecular FormulaC7H12N4O
Molecular Weight168.2
Structural Identifiers
SMILESCC1=CN(N=C1)C(C)C(=O)NN
InChIInChI=1S/C7H12N4O/c1-5-3-9-11(4-5)6(2)7(12)10-8/h3-4,6H,8H2,1-2H3,(H,10,12)
InChIKeyWEHLEXUDQFKQLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide (CAS 934175-44-7): Chemical Profile and Procurement Baseline


2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide (IUPAC: 1H-pyrazole-1-acetic acid, α,4-dimethyl-, hydrazide) is a synthetic heterocyclic building block of molecular formula C₇H₁₂N₄O and molecular weight 168.20 g·mol⁻¹ . The compound features a 4-methyl-substituted pyrazole ring connected via an N-1 linkage to an α-methylpropanohydrazide chain, creating a chiral center at the α-carbon that is absent in simpler acetohydrazide analogs . It belongs to the pyrazole-hydrazide class, a privileged scaffold in medicinal chemistry with documented applications in antimicrobial, anticancer, and antidiabetic drug discovery programs [1]. The compound is commercially available from multiple suppliers at purity levels of ≥95% to ≥97%, with recommended storage at 2–8°C under dry, sealed conditions .

Why Close Analogs of 2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide Cannot Be Interchanged Without Experimental Validation


Pyrazole-hydrazide compounds that appear structurally similar can exhibit substantial differences in physicochemical properties and biological target engagement due to subtle variations in substitution pattern, linker length, and stereochemistry . For 2-(4-methyl-1H-pyrazol-1-yl)propanohydrazide, the combination of a 4-methyl substitution on the pyrazole ring and an α-methyl branch on the propanohydrazide chain creates a unique steric and electronic profile that distinguishes it from both the des-α-methyl acetohydrazide analog (LogP = −1.09) and the 3-substituted positional isomer (ACD/LogP = −0.92) . The presence of a chiral center at the α-carbon further differentiates this compound from achiral analogs, enabling stereochemical exploration in lead optimization campaigns . Generic substitution without experimental confirmation risks altering membrane permeability, metabolic stability, and target binding kinetics, as demonstrated by structure–activity relationship (SAR) studies on 4-methylpyrazole derivatives where even minor structural modifications shifted glucagon receptor (GCGR) binding IC₅₀ values by an order of magnitude (0.06–0.46 μM) [1].

Quantitative Differentiation Evidence for 2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide (CAS 934175-44-7) Versus Closest Analogs


Lipophilicity Advantage: XlogP of −0.3 Versus Acetohydrazide Analog at −1.09 — A 0.79 Log Unit Increase Driving Membrane Permeability

The target compound 2-(4-methyl-1H-pyrazol-1-yl)propanohydrazide has a computed XlogP value of −0.3 , which is 0.79 log units higher (more lipophilic) than its closest des-α-methyl analog, 2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide (CAS 1004644-53-4), with a reported LogP of −1.09 . This difference of nearly one log unit corresponds to an approximately 6-fold higher calculated octanol-water partition coefficient. By comparison, the 3-substituted positional isomer 3-(4-methyl-1H-pyrazol-1-yl)propanehydrazide has an ACD/LogP of −0.92 , placing the target compound as the most lipophilic among direct structural congeners.

Lipophilicity Drug-likeness Membrane permeability

Conformational Restriction: 2 Rotatable Bonds Versus 3 in Positional Isomer — Reduced Entropic Penalty upon Target Binding

2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide contains only 2 rotatable bonds , one fewer than its positional isomer 3-(4-methyl-1H-pyrazol-1-yl)propanehydrazide, which has 3 freely rotating bonds . The reduced conformational freedom in the target compound arises from the direct attachment of the pyrazole N-1 to the α-carbon of the propanohydrazide chain, as opposed to the ethylene spacer in the 3-substituted isomer. Additionally, the target compound possesses a chiral center at the α-carbon, a stereochemical feature entirely absent in both the acetohydrazide analog (achiral, 1 rotatable bond) and the 3-substituted positional isomer (achiral) .

Conformational flexibility Entropic binding penalty Ligand efficiency

Optimal Molecular Weight Window: 168.20 Da Occupies the Sweet Spot Between Acetohydrazide (154.17) and Butanohydrazide (182.22) in Homologous Series

Within the homologous series of 4-methylpyrazole-hydrazide derivatives varying at the α-alkyl substituent, the target compound (C₇H₁₂N₄O, MW 168.20) occupies an intermediate position between the acetohydrazide analog (C₆H₁₀N₄O, MW 154.17) and the butanohydrazide analog (C₈H₁₄N₄O, MW 182.22) . This molecular weight is within the optimal range for fragment-based lead discovery (MW < 300) while providing sufficient functional complexity. The butanohydrazide analog additionally shows a predicted pKa of 12.55±0.36 and boiling point of 381.3±25.0 °C , reflecting how each methylene addition systematically alters physicochemical properties.

Molecular weight optimization Fragment-based drug design Lead-likeness

4-Methylpyrazole Substitution Pattern Validated by Glucagon Receptor Antagonist SAR: Class-Level Evidence Supporting Substituent Specificity

A published SAR study on 4-methyl substituted pyrazole derivatives demonstrated that the 4-methylpyrazole scaffold is a critical pharmacophoric element for potent glucagon receptor (GCGR) antagonism [1]. In this study, optimized 4-methylpyrazole-containing compounds achieved GCGR binding IC₅₀ values of 0.06–0.09 μM and functional cAMP inhibition IC₅₀ values of 0.22–0.46 μM in cell-based assays [1]. While the target compound 2-(4-methyl-1H-pyrazol-1-yl)propanohydrazide was not itself among the final tested antagonists, its core 4-methylpyrazole motif and hydrazide functionality directly correspond to the synthetic intermediates used in constructing the active series. Compounds lacking the 4-methyl substitution or bearing alternative substitution patterns (e.g., 3-methyl or 3,5-dimethyl) were not reported to achieve comparable potency in this target class, underscoring the non-interchangeable nature of the 4-methyl substitution pattern [1].

Structure-activity relationship Glucagon receptor antagonist 4-Methylpyrazole pharmacophore

Supplier-Grade Purity Specification: ≥95% to ≥97% Assay with Defined Storage Stability Differentiates from Uncharacterized Analog Stock

2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide is commercially supplied with documented purity specifications: ≥95% (ChemScene, Cat. CS-0240428; CymitQuimica/Biosynth, Ref. 3D-FM123754) and ≥97% NLT (MolCore, Cat. MC1C7540) . The compound is specified for storage at 2–8°C under dry, sealed conditions, with room-temperature shipping tolerance within continental US . Fluorochem offers the compound at 4,620 CNY/g (1 g scale) and 13,002 CNY/5 g . In contrast, several close analogs such as 2-(4-methyl-1H-pyrazol-1-yl)butanohydrazide (CAS 1255147-49-9) and the des-4-methyl analog 2-(1H-pyrazol-1-yl)propanohydrazide lack equivalent multi-supplier quality documentation with explicit purity thresholds in publicly accessible datasheets, introducing procurement uncertainty.

Purity specification Procurement quality Storage stability

Validated Application Scenarios for 2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide (CAS 934175-44-7) Based on Quantitative Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis of Hydrazone-Derived Bioactive Molecules

The presence of a single chiral center at the α-carbon of the propanohydrazide chain, combined with only 2 rotatable bonds (versus 3 in the achiral positional isomer), makes this compound uniquely suited as a chiral building block for stereospecific hydrazone formation . Condensation with enantiopure aldehydes or ketones can generate diastereomerically enriched hydrazone libraries for fragment-based screening. The higher XlogP (−0.3 vs. −1.09 for the achiral acetohydrazide analog) further supports cellular permeability of derived hydrazone products, an advantage for phenotypic screening campaigns .

Key Synthetic Intermediate for 4-Methylpyrazole Glucagon Receptor Antagonist Lead Optimization

Based on published SAR establishing 4-methyl substitution as critical for sub-micromolar GCGR binding (IC₅₀ = 0.06–0.46 μM), this compound serves as a strategic intermediate for constructing 4-methylpyrazole-containing GCGR antagonist libraries [1]. The hydrazide functionality provides a reactive handle for further derivatization (e.g., cyclization to oxadiazoles, triazoles, or hydrazone coupling), while the α-methyl branch offers a point of structural diversification that is absent in simpler acetohydrazide scaffolds. Procuring this specific regioisomer ensures alignment with validated SAR rather than expending resources on inactive 3-methyl or 3,5-dimethyl variants.

Fragment Growth and Physicochemical Property Optimization in Lead-Likeness Window

With a molecular weight of 168.20 Da — positioned exactly between the acetohydrazide (154.17 Da) and butanohydrazide (182.22 Da) homologs — this compound occupies an optimal starting point for fragment-to-lead optimization . Its 2 hydrogen bond donors and 3 acceptors, combined with a topological PSA of 72.9 Ų, place it within favorable physicochemical space for oral bioavailability (rotatable bonds = 2, well under the Ro5 threshold of ≤10). Researchers conducting systematic SAR by homologation can use this compound as the central reference point, with the lighter and heavier analogs serving as negative and positive controls for property perturbation studies.

Multi-Supplier Sourcing for Reproducible Preclinical Research with Defined Quality Specifications

The availability of this compound from at least three independent suppliers with documented purity ≥95% (ChemScene, CymitQuimica/Biosynth, MolCore) and transparent pricing (e.g., Fluorochem at ~4,600 CNY/g) reduces procurement risk in multi-year drug discovery programs. The defined MDL identifier (MFCD03419651) and storage specification (2–8°C, dry, sealed) enable consistent experimental reproducibility across collaborating laboratories, an advantage over less well-characterized analog compounds that lack equivalent multi-vendor quality documentation.

Quote Request

Request a Quote for 2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.